molecular formula C10H11NO3 B028842 3-Methylhippuric acid CAS No. 27115-49-7

3-Methylhippuric acid

Cat. No.: B028842
CAS No.: 27115-49-7
M. Wt: 193.2 g/mol
InChI Key: YKAKNMHEIJUKEX-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Methylhippuric acid has several scientific research applications:

Mechanism of Action

Target of Action

3-Methylhippuric acid is a substituted hippurate analog . It acts as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.

Mode of Action

As a substrate and inhibitor of PHM, this compound interacts with the enzyme, potentially altering its function

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of amidated peptides. By interacting with PHM, it can influence the production of these peptides . Amidated peptides have various roles in the body, including acting as hormones, neurotransmitters, and growth factors.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with PHM. By acting as a substrate and inhibitor of this enzyme, it can influence the production of amidated peptides . These peptides play various roles in physiological processes, so changes in their production could have wide-ranging effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhippuric acid can be synthesized through the biotransformation of xylene. The process involves the oxidation of xylene to methylbenzoic acid, which is then conjugated with glycine to form this compound . The reaction conditions typically involve the use of enzymes and occur under physiological conditions.

Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a biomarker rather than a commercial product. it can be produced in laboratories using chemical synthesis methods involving the reaction of methylbenzoic acid with glycine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methylhippuric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methylhippuric acid
  • 4-Methylhippuric acid
  • Hippuric acid

Comparison:

3-Methylhippuric acid is unique due to its specific formation from the metabolism of m-xylene, making it a distinct biomarker for this particular isomer of xylene .

Properties

IUPAC Name

2-[(3-methylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAKNMHEIJUKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181579
Record name 3-Methylhippuric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Methylhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27115-49-7
Record name 3-Methylhippuric acid
Source CAS Common Chemistry
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Record name 3-Methylhippuric acid
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Record name m-Methylhippuric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201735
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Record name 3-Methylhippuric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-methylphenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
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Record name 3-METHYLHIPPURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of measuring urinary 3-methylhippuric acid levels?

A1: this compound (3-MHA) is a major metabolite of xylene, a volatile organic compound commonly found in solvents, paints, and fuels. Measuring 3-MHA in urine is a valuable tool for assessing human exposure to xylene. [, ] Elevated levels of 3-MHA in urine can indicate recent exposure to xylene. []

Q2: Can you explain how researchers use 3-MHA measurements and computational models to understand xylene exposure?

A2: One study employed a sophisticated approach to estimate xylene inhalation exposure by integrating 3-MHA measurements with physiologically based pharmacokinetic (PBPK) modeling, Bayesian inference, and Markov Chain Monte Carlo simulation. [] By combining experimental data (urinary 3-MHA levels) with computational models that simulate the absorption, distribution, metabolism, and excretion of xylene in the human body, researchers aimed to back-calculate the likely inhalation exposure levels. This method holds promise for utilizing biomonitoring data to better understand and potentially establish biological guidance values for xylene exposure. []

Q3: Besides smoking, what other factors were linked to higher levels of xylene metabolites in the National Children's Study?

A3: The National Children’s Study found a positive association between self-reported paint use and elevated levels of xylene metabolites, specifically 2-methylhippuric acid (2MHA) and the combined measurement of 3-MHA and 4-methylhippuric acid (3MHA + 4MHA). [] This finding highlights how common household activities can contribute to xylene exposure.

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